molecular formula C21H24N4O2 B11399944 N-[2-[5-(butanoylamino)-1-methylbenzimidazol-2-yl]ethyl]benzamide

N-[2-[5-(butanoylamino)-1-methylbenzimidazol-2-yl]ethyl]benzamide

Cat. No.: B11399944
M. Wt: 364.4 g/mol
InChI Key: PLXHXAKOPFTFAB-UHFFFAOYSA-N
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Description

N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring system substituted with butanamido and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-BUTANAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-[5-(butanoylamino)-1-methylbenzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C21H24N4O2/c1-3-7-20(26)23-16-10-11-18-17(14-16)24-19(25(18)2)12-13-22-21(27)15-8-5-4-6-9-15/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H,22,27)(H,23,26)

InChI Key

PLXHXAKOPFTFAB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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